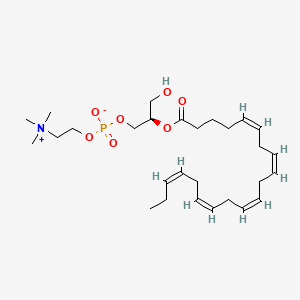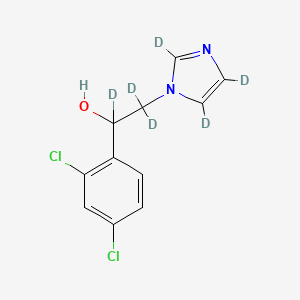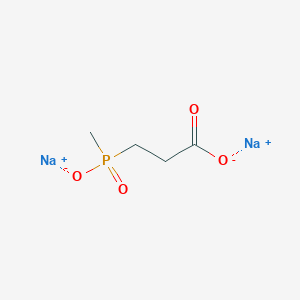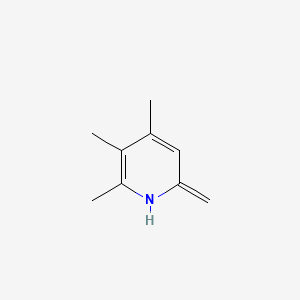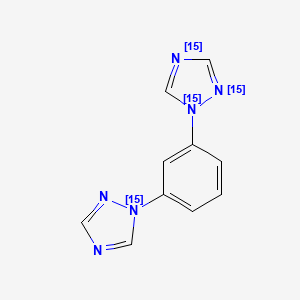
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, also known as PBTZ169, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research. This compound has been found to exhibit potent antimycobacterial activity and has been identified as a potential candidate for the treatment of tuberculosis.
Applications De Recherche Scientifique
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has been extensively studied for its antimycobacterial activity and has been found to be highly effective against drug-resistant strains of Mycobacterium tuberculosis. In addition, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has also been found to exhibit activity against other bacterial and fungal pathogens. The compound has been studied for its potential use as a therapeutic agent for the treatment of tuberculosis and other infectious diseases.
Mécanisme D'action
The mechanism of action of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is not fully understood, but it is believed to act by inhibiting the activity of the cytochrome bc1 complex in Mycobacterium tuberculosis. This complex is essential for the production of ATP in the bacteria, and inhibition of its activity leads to a decrease in energy production and ultimately cell death.
Effets Biochimiques Et Physiologiques
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further study as a therapeutic agent. The compound has been shown to be well-tolerated in animal models and has not exhibited any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is its potent antimycobacterial activity, which makes it a valuable tool for the study of tuberculosis and other infectious diseases. However, one limitation of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the study of the compound's mechanism of action in more detail, as well as the development of more potent derivatives of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. Additionally, further research is needed to determine the efficacy and safety of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 as a therapeutic agent for the treatment of tuberculosis and other infectious diseases.
In conclusion, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is a nitrogen-containing heterocyclic compound that has shown promising antimycobacterial activity and has been identified as a potential candidate for the treatment of tuberculosis. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of the cytochrome bc1 complex in Mycobacterium tuberculosis. 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has low toxicity and has shown no significant adverse effects, making it a promising candidate for further study as a therapeutic agent. There are several future directions for research on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, including the development of more efficient synthesis methods, the study of the compound's mechanism of action in more detail, and the evaluation of its efficacy and safety as a therapeutic agent.
Méthodes De Synthèse
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrobenzohydrazide. This intermediate is then reacted with 2,4-diaminopyrimidine to form the desired product, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4. The synthesis method has been optimized to yield high purity and high-quality 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 for research purposes.
Propriétés
IUPAC Name |
1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i11+1,13+1,15+1,16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXRKYXCCDJHI-ICZKCAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[15N]2C=NC=N2)[15N]3C=[15N]C=[15N]3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

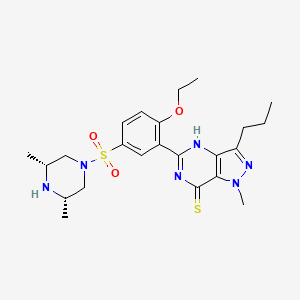
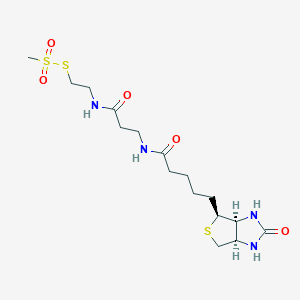
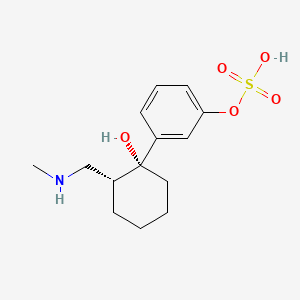
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)

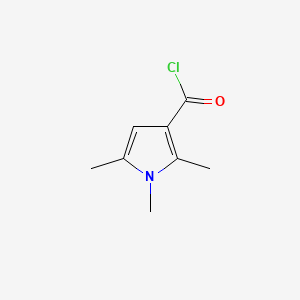
![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)
